benzo[b]thiophen-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
Description
Benzo[b]thiophen-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a heterocyclic compound featuring a benzo[b]thiophene core linked to a 1,4-diazepane ring via a methanone bridge. The 1,4-diazepane moiety is further substituted with a sulfonyl group attached to a 1-methyl-1H-pyrazole ring. This structure combines aromatic, sulfonamide, and diazepane functionalities, which are common in bioactive molecules targeting neurological, antimicrobial, or anticancer pathways .
Properties
IUPAC Name |
1-benzothiophen-2-yl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S2/c1-20-13-15(12-19-20)27(24,25)22-8-4-7-21(9-10-22)18(23)17-11-14-5-2-3-6-16(14)26-17/h2-3,5-6,11-13H,4,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOXNWJPNMRWOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophen-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone typically involves multi-step organic reactions. One common method includes the coupling of benzothiophene derivatives with diazepane and pyrazole moieties under controlled conditions. The reaction often requires catalysts such as palladium or copper and is carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often incorporating continuous flow techniques and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. These reactions are often conducted under controlled temperatures and pressures to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing the benzodiazepine structure, such as benzo[b]thiophen derivatives, exhibit significant cytotoxic properties against various cancer cell lines. For instance, a study demonstrated that benzodiazepine derivatives showed promising cytotoxic activity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines, with some compounds exhibiting IC50 values comparable to standard chemotherapeutics like doxorubicin . This suggests that benzo[b]thiophen derivatives may serve as potential lead compounds in anticancer drug development.
Neuropharmacological Effects
The incorporation of pyrazole moieties into the structure enhances the ability of these compounds to cross the blood-brain barrier, suggesting potential applications in treating neurological disorders. Research has shown that certain pyrazole derivatives can act as effective neuroprotective agents, potentially useful in conditions such as Alzheimer's disease and Parkinson's disease .
Synthetic Applications
Synthesis of Novel Compounds
Benzo[b]thiophen derivatives have been utilized as building blocks in the synthesis of various pharmacologically active compounds. The synthetic versatility of these compounds allows for modifications that can enhance biological activity or alter pharmacokinetic properties. For example, a recent study focused on synthesizing novel piperazine-containing drugs that exhibit multidrug resistance reversal capabilities through the blockade of efflux pumps .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of benzo[b]thiophen derivatives is crucial for optimizing their pharmacological profiles. Various studies have highlighted how modifications to the benzothiophene core and substituents can significantly impact biological activity. For instance, altering the substituents on the diazepane ring can enhance cytotoxicity against specific cancer cell lines .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of benzo[b]thiophen-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors critical for disease progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs based on structural motifs, pharmacological activity (where available), and synthetic methodologies.
Structural Comparison
Pharmacological Activity Comparison
- Antiproliferative Activity: Sulfonamide derivatives of 2-amino-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone () exhibit moderate to high antiproliferative activity against cancer cell lines (e.g., IC₅₀ = 1.2–8.7 μM), attributed to sulfonamide-induced apoptosis . The target compound’s pyrazole-sulfonyl group may enhance similar activity, though experimental confirmation is lacking.
- The target compound’s diazepane core could confer similar properties .
Key Research Findings and Limitations
Structural Advantages: The sulfonyl-pyrazole group enhances solubility and binding affinity compared to non-sulfonylated analogs (e.g., ’s Compound 21) . rigid piperazine derivatives .
Data Gaps: No direct pharmacological data (e.g., IC₅₀, receptor binding) are available for the target compound in the provided evidence. Limited structural analogs with diazepane-sulfonyl-pyrazole combinations hinder precise SAR analysis.
Biological Activity
Benzo[b]thiophen-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a complex organic compound that exhibits significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological implications, synthesis methods, and relevant research findings.
Structural Overview
The compound is characterized by:
- Molecular Formula : C22H19N3OS
- Molecular Weight : 373.5 g/mol
- CAS Number : 2034463-65-3
The structure features a benzo[b]thiophene moiety linked to a diazepane ring through a methanone group, with a pyrazole substituent that is known for its pharmacological significance.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures to benzo[b]thiophen derivatives exhibit anti-inflammatory properties. The presence of the pyrazole group is particularly noteworthy, as pyrazoles are often associated with the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| PYZ44 | 2′-fluoro-[1,1′-biphenyl]-4-yl | Anti-inflammatory |
| PYZ45 | 3-(1-methyl-1H-pyrazol-5-yl)phenyl | Antioxidant |
| ODZ3 | 3,4-dimethoxyphenyl | COX-II inhibitor |
The unique combination of heterocycles in benzo[b]thiophen-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-1,4-diazepan-1-yl)methanone suggests it may offer distinct pharmacological profiles compared to these compounds.
2. Anticancer Activity
In vitro studies have shown that related compounds demonstrate significant cytotoxic effects against various cancer cell lines. For instance, studies on benzo[b]thiophene derivatives have reported IC50 values indicating potent activity against leukemia and breast cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 15.63 | Tamoxifen |
| A549 | 0.11 | Doxorubicin |
| U937 | 0.56–0.62 | - |
These findings suggest that benzo[b]thiophenes could be promising candidates for further development in cancer therapy due to their ability to induce apoptosis in affected cells .
The proposed mechanism of action for benzo[b]thiophenes involves:
- Enzyme Inhibition : Binding to COX enzymes and potentially other targets involved in cell signaling pathways.
- Apoptosis Induction : Activation of caspases and modulation of p53 pathways leading to programmed cell death in cancerous cells.
Molecular docking studies indicate strong interactions between the compound and target proteins, suggesting a favorable binding affinity that can be exploited for therapeutic purposes .
Synthesis Methods
The synthesis of benzo[b]thiophen-2-yl(4-(1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone typically involves multi-step organic reactions. Common methods include:
- Coupling Reactions : Combining benzothiophene derivatives with diazepane and pyrazole moieties.
- Catalysis : Utilizing palladium or copper catalysts under controlled conditions.
- Solvent Systems : Employing solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures for optimal yield.
Case Studies
Several studies have focused on the biological activity of structurally related compounds:
- Antitubercular Activity : Research on benzo[b]thiophene derivatives has shown promising results against Mycobacterium tuberculosis, indicating potential for treating infectious diseases .
- Anticancer Studies : Various derivatives have been tested against multiple cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for benzo[b]thiophen-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the diazepane ring followed by sulfonylation and coupling with the benzo[b]thiophene moiety. Key steps include:
- Sulfonylation : Reacting 1-methyl-1H-pyrazole-4-sulfonyl chloride with 1,4-diazepane under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonamide intermediate.
- Coupling : Using a benzo[b]thiophene-2-carbonyl chloride or activated ester to acylate the diazepane nitrogen. Reflux in THF or DMF with a base (e.g., EtN) is critical for high yields .
- Optimization : Control reaction time (4–12 hours) and stoichiometric ratios (1:1.2 for sulfonylation) to minimize side products like over-sulfonylated byproducts .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer : Use a combination of:
- NMR : H and C NMR to confirm the diazepane ring conformation, sulfonamide connectivity, and benzo[b]thiophene substitution pattern. DEPT experiments distinguish quaternary carbons (e.g., carbonyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns, particularly for the sulfonyl and diazepane groups .
- FT-IR : Peaks at 1650–1700 cm (C=O stretch) and 1150–1200 cm (S=O stretch) confirm key functional groups .
Q. How can researchers evaluate the compound’s biological activity in vitro?
- Methodological Answer : Standard assays include:
- Antiproliferative Activity : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations, with cisplatin as a positive control .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP-competitive probes (e.g., ADP-Glo™) to measure IC values .
Advanced Research Questions
Q. How can structural modifications improve the compound’s pharmacokinetics (e.g., solubility, bioavailability)?
- Methodological Answer :
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or tertiary amines) to the diazepane ring or replace the benzo[b]thiophene with a more hydrophilic heterocycle (e.g., pyridine).
- Bioavailability : Prodrug strategies (e.g., esterification of the carbonyl group) or formulation with cyclodextrins to enhance membrane permeability .
- Metabolic Stability : Use deuterium labeling at metabolically vulnerable sites (e.g., methyl groups on pyrazole) to slow hepatic clearance .
Q. What strategies ensure target specificity when studying this compound’s mechanism of action?
- Methodological Answer :
- Competitive Binding Assays : Combine with known inhibitors (e.g., staurosporine for kinases) to assess competitive displacement via SPR or ITC .
- CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines lacking the putative target .
- Molecular Dynamics Simulations : Model interactions between the sulfonamide group and active-site residues (e.g., Lys or Asp in kinases) to predict off-target effects .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Batch Consistency : Verify compound purity (>95% via HPLC) and polymorphic forms (XRPD) to rule out batch variability .
- Assay Conditions : Standardize cell culture media (e.g., FBS concentration) and incubation times to reduce inter-lab discrepancies.
- Data Normalization : Use Z-factor analysis to quantify assay robustness and exclude outlier datasets .
Q. What mechanistic insights can be derived from the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Thiolysis Experiments : React with cysteine or glutathione to assess susceptibility to nucleophilic attack at the carbonyl or sulfonyl groups. Monitor via LC-MS for adduct formation .
- pH-Dependent Stability : Perform accelerated degradation studies (40°C, 75% RH) at pH 1–10 to identify hydrolysis-prone sites (e.g., diazepane ring opening) .
Q. How can computational modeling guide the design of derivatives with enhanced potency?
- Methodological Answer :
- QSAR Models : Train algorithms on datasets linking structural descriptors (e.g., logP, polar surface area) to IC values. Prioritize derivatives with predicted lower logP for improved solubility .
- Docking Studies : Use AutoDock Vina to screen virtual libraries for improved binding to target pockets (e.g., ATP-binding sites in kinases) .
Q. What are the best practices for assessing the compound’s toxicity profile in preclinical models?
- Methodological Answer :
- In Vitro Toxicity : Ames test for mutagenicity and hERG inhibition assays to predict cardiotoxicity .
- In Vivo Studies : Dose rodents (10–100 mg/kg) for 28 days, monitoring liver enzymes (ALT/AST) and renal biomarkers (creatinine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
